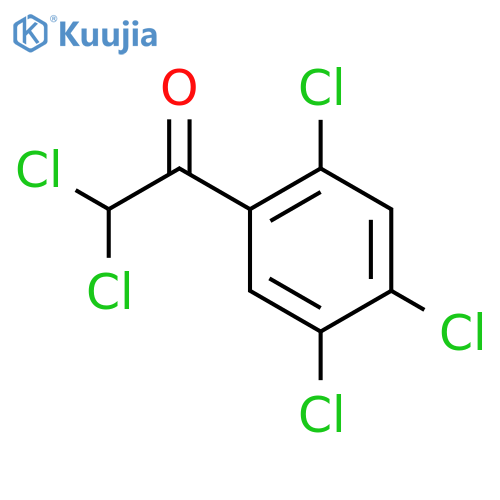Cas no 1203-86-7 (2,4,5-Trichlorophenacylidene Chloride)

2,4,5-Trichlorophenacylidene Chloride 化学的及び物理的性質
名前と識別子
-
- Ethanone,2,2-dichloro-1-(2,4,5-trichlorophenyl)-
- 2,2-dichloro-1-(2,4,5-trichlorophenyl)ethanone
- 2,2,2',4',5'-pentachloracetophenon
- 2,2,2',4',5'-PENTACHLOROACETOPHENONE
- 2,4,5-Trichlorophenacylidene chloride
- 2,4,5-Trichlorophenacylidene dichloride
- 2,4,5-Trichlorphenacyliden-chlorid
- Dichloraceto-2,4,5-trichlorphenon
- EINECS 214-871-1
- alpha,alpha,2,4,5-Pentachloroacetophenone
- NS00007627
- UNII-0R0K6674B9
- SCHEMBL11219371
- DTXSID5051608
- Acetophenone, 2,2,2',4',5'-pentachloro-
- .ALPHA.,.ALPHA.,2,4,5-PENTACHLOROACETOPHENONE
- 0R0K6674B9
- Ethanone, 2,2-dichloro-1-(2,4,5-trichlorophenyl)-
- 2,2,2,4,5-PENTACHLOROACETOPHENONE
- 2,2-Dichloro-1-(2,4,5-trichlorophenyl)-ethanone
- 2,2,2',4',5'-PENTACHLOROACETOPHENONE [HSDB]
- Q27237123
- 1203-86-7
- 2,2-Dichloro-1-(2,4,5-trichlorophenyl)ethan-1-one
- HSDB 5794
- 2,4,5-Trichlorophenacylidene Chloride
-
- インチ: InChI=1S/C8H3Cl5O/c9-4-2-6(11)5(10)1-3(4)7(14)8(12)13/h1-2,8H
- InChIKey: WKJXVVFAALGBOH-UHFFFAOYSA-N
- ほほえんだ: ClC(Cl)C(C1C=C(Cl)C(Cl)=CC=1Cl)=O
計算された属性
- せいみつぶんしりょう: 289.86300
- どういたいしつりょう: 289.862653
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 密度みつど: 1.624
- ふってん: 352.1°Cat760mmHg
- フラッシュポイント: 148.7°C
- 屈折率: 1.588
- PSA: 17.07000
- LogP: 4.63320
2,4,5-Trichlorophenacylidene Chloride セキュリティ情報
2,4,5-Trichlorophenacylidene Chloride 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2,4,5-Trichlorophenacylidene Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T784230-2.5g |
2,4,5-Trichlorophenacylidene Chloride |
1203-86-7 | 2.5g |
$580.00 | 2023-05-17 | ||
| TRC | T784230-5g |
2,4,5-Trichlorophenacylidene Chloride |
1203-86-7 | 5g |
$ 800.00 | 2023-09-05 | ||
| TRC | T784230-10g |
2,4,5-Trichlorophenacylidene Chloride |
1203-86-7 | 10g |
$1975.00 | 2023-05-17 | ||
| TRC | T784230-1g |
2,4,5-Trichlorophenacylidene Chloride |
1203-86-7 | 1g |
$253.00 | 2023-05-17 |
2,4,5-Trichlorophenacylidene Chloride 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
2,4,5-Trichlorophenacylidene Chlorideに関する追加情報
Comprehensive Overview of 2,4,5-Trichlorophenacylidene Chloride (CAS No. 1203-86-7): Properties, Applications, and Industry Insights
2,4,5-Trichlorophenacylidene Chloride (CAS No. 1203-86-7) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in synthetic chemistry. This compound, often referred to by its systematic name or abbreviated as TCPAC, belongs to the class of chlorinated aromatic ketones. Its molecular formula, C8H3Cl4O, highlights the presence of multiple chlorine atoms, which contribute to its reactivity and utility in various chemical transformations.
The growing interest in 2,4,5-Trichlorophenacylidene Chloride stems from its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Researchers and industry professionals frequently search for terms like "TCPAC synthesis methods," "CAS 1203-86-7 applications," and "chlorinated ketone reactivity" to explore its potential. Recent advancements in green chemistry have also sparked discussions about optimizing its production to minimize environmental impact, aligning with global sustainability goals.
From a structural perspective, 2,4,5-Trichlorophenacylidene Chloride features a phenacylidene backbone with chlorine substituents at the 2, 4, and 5 positions. This arrangement enhances its electrophilic character, making it a valuable reagent for nucleophilic substitution reactions and cyclization processes. Its crystalline form and solubility profile (typically in organic solvents like dichloromethane or acetone) further facilitate its use in laboratory and industrial settings.
In the pharmaceutical sector, CAS No. 1203-86-7 is often employed in the development of heterocyclic compounds, which are pivotal in drug discovery. Searches for "TCPAC in medicinal chemistry" or "1203-86-7 drug intermediates" reflect this demand. Additionally, its derivatives are investigated for their potential bioactivity, though rigorous testing is essential to ensure safety and efficacy.
The agrochemical industry leverages 2,4,5-Trichlorophenacylidene Chloride for crafting crop protection agents, where its chlorinated structure aids in designing molecules with targeted pest resistance. Queries such as "chlorophenacylidene derivatives in agriculture" underscore this niche application. Moreover, its role in material science—particularly in polymer modification—has gained traction, with studies exploring its use in UV-stabilizers and flame retardants.
Handling TCPAC requires adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and proper ventilation. While not classified under restricted categories, its reactive nature necessitates careful storage away from moisture and incompatible substances. Environmental considerations, such as biodegradability and waste management, are also critical topics tied to its lifecycle.
Innovations in catalytic processes and solvent-free reactions have recently improved the efficiency of 2,4,5-Trichlorophenacylidene Chloride synthesis. These advancements address common search queries like "eco-friendly TCPAC production" and "catalysts for chlorophenacylidene reactions." Such developments align with the broader shift toward sustainable chemical manufacturing.
In summary, CAS No. 1203-86-7 remains a compound of significant interest due to its multifaceted applications and adaptability in modern chemistry. Whether in drug development, agrochemicals, or material science, its unique properties continue to inspire research and industrial innovation. For those seeking deeper insights, resources on "TCPAC spectroscopic data" or "structure-activity relationships of chlorinated ketones" provide valuable technical details.
1203-86-7 (2,4,5-Trichlorophenacylidene Chloride) 関連製品
- 1227582-35-5(6-Amino-5-(3-fluorophenyl)nicotinaldehyde)
- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)
- 1804366-53-7(Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)




